![molecular formula C26H27ClFN3O3 B1663718 6-Chloro-5-[[4-[(4-fluorophenyl)methyl]-1-piperidinyl]carbonyl]-N,N,1-trimethyl-alpha-oxo-1H-indole-3-acetamide CAS No. 309913-42-6](/img/structure/B1663718.png)

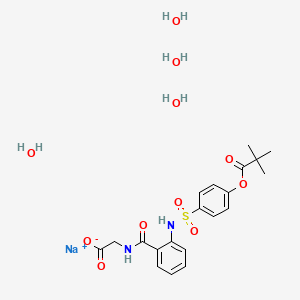

6-Chloro-5-[[4-[(4-fluorophenyl)methyl]-1-piperidinyl]carbonyl]-N,N,1-trimethyl-alpha-oxo-1H-indole-3-acetamide

Descripción general

Descripción

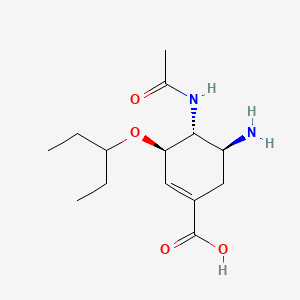

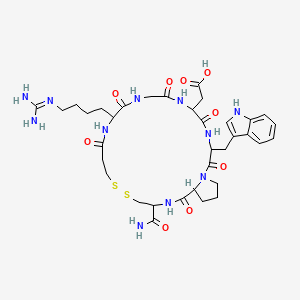

This compound is an Active Pharmaceutical Ingredient (API) and is also known as (2R-trans)-6-chloro-5-[[4-[(4-fluorophenyl)methyl]-2,5-dimethyl-1-piperazinyl]carbonyl]-N,N,1-trimethyl-alpha-oxo-1H-indole-3-acetamide . It is used to treat a variety of disorders such as multiple myeloma, metastatic cancers and bone disease, psoriasis, rheumatoid arthritis and other inflammatory related disorders .

Aplicaciones Científicas De Investigación

Pharmacological Properties

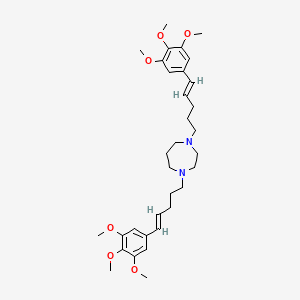

Compounds similar to 6-Chloro-5-[[4-[(4-fluorophenyl)methyl]-1-piperidinyl]carbonyl]-N,N,1-trimethyl-alpha-oxo-1H-indole-3-acetamide have demonstrated diverse pharmacological properties. Studies show activity in areas such as cardiac, nephrotropic, neuroprotective, dermatological, and cytostatic applications. For example, certain pyridazino(4,5-b)indole-1-acetamide compounds, similar in structure, exhibit these properties (Habernickel, 2002).

Neurological and Receptor Affinity Studies

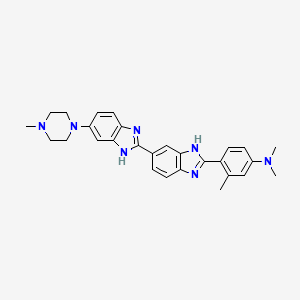

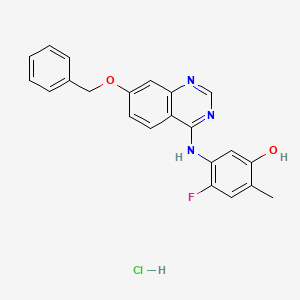

Research into 1-(4-fluorophenyl)-1H-indoles, which share structural components with the compound , indicates significant interactions with dopamine D-2 and serotonin 5-HT2 receptors. These interactions suggest potential applications in the treatment of neurological disorders. Some derivatives in this category have been found to be noncataleptogenic, which is a desirable trait for antipsychotic medications (Perregaard et al., 1992).

Synthesis and Structural Analysis

There is also interest in the synthesis and structural analysis of similar compounds. For instance, research has been conducted on N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, which have been characterized by X-ray powder diffraction. These studies are vital for understanding the physical and chemical properties of these compounds, which can have implications for their pharmaceutical applications (Olszewska, Tarasiuk, & Pikus, 2011).

Potential Antipsychotic Properties

Research on 1-(4-fluorophenyl)-1H-indoles indicates that substitutions at specific positions can yield compounds with potent receptor binding and potential antipsychotic properties. These findings are relevant because they contribute to the development of new medications for psychiatric disorders (Perregaard et al., 1992).

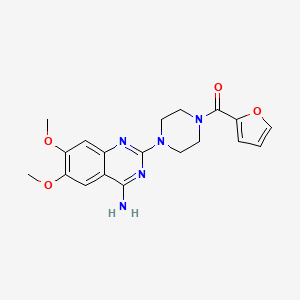

Translocator Protein (TSPO) Ligand Development

Compounds structurally related to 6-Chloro-5-[[4-[(4-fluorophenyl)methyl]-1-piperidinyl]carbonyl]-N,N,1-trimethyl-alpha-oxo-1H-indole-3-acetamide have been synthesized as ligands for the translocator protein (TSPO). These ligands, such as SSR180575, are important for understanding and potentially treating conditions related to TSPO, including neurological disorders (Cheung et al., 2014).

Mecanismo De Acción

Target of Action

SX 011 primarily targets p38 MAPK and JNK-2 . The p38 MAPKs are a class of mitogen-activated protein kinases that are responsive to stress stimuli, such as cytokines, ultraviolet irradiation, heat shock, and osmotic shock, and are involved in cell differentiation, apoptosis, and autophagy . JNK-2 is a member of the c-Jun N-terminal kinases (JNKs) which play a crucial role in stress response .

Mode of Action

SX 011 acts as an inhibitor of p38 MAPK and JNK-2 . It inhibits p38α and p38β with IC50s of 9 nM and 90 nM, respectively . It also inhibits JNK-2 with an IC50 of 100 nM .

Biochemical Pathways

The inhibition of p38 MAPK and JNK-2 by SX 011 affects various biochemical pathways. These proteins are involved in the regulation of various cellular activities including cell proliferation, differentiation, survival, death, and transformation .

Pharmacokinetics

SX 011 is orally bioavailable . It has been demonstrated to have oral bioavailability in preclinical species (rat, 24%; monkey, 29%; dog, 43%) .

Result of Action

The inhibition of p38 MAPK and JNK-2 by SX 011 can lead to various molecular and cellular effects. For instance, it can affect the production of inflammatory cytokines .

Propiedades

IUPAC Name |

2-[6-chloro-5-[4-[(4-fluorophenyl)methyl]piperidine-1-carbonyl]-1-methylindol-3-yl]-N,N-dimethyl-2-oxoacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27ClFN3O3/c1-29(2)26(34)24(32)21-15-30(3)23-14-22(27)20(13-19(21)23)25(33)31-10-8-17(9-11-31)12-16-4-6-18(28)7-5-16/h4-7,13-15,17H,8-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUTYHDCSDBBMGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC(=C(C=C21)Cl)C(=O)N3CCC(CC3)CC4=CC=C(C=C4)F)C(=O)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27ClFN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30433029 | |

| Record name | SX 011 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

484.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[6-chloro-5-[4-[(4-fluorophenyl)methyl]piperidine-1-carbonyl]-1-methylindol-3-yl]-N,N-dimethyl-2-oxoacetamide | |

CAS RN |

309913-42-6 | |

| Record name | SX 011 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.